Cas no 55699-10-0 (4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile)

4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile is a specialized organic compound featuring a substituted phenylacetonitrile structure. Its key advantages include a sterically hindered tert-butyl group, which enhances stability and influences reactivity in synthetic applications. The presence of hydroxyl and methyl substituents on the aromatic ring further modifies its electronic and steric properties, making it a valuable intermediate in fine chemical synthesis. This compound is particularly useful in the preparation of advanced intermediates for pharmaceuticals, agrochemicals, and functional materials, where controlled reactivity and selectivity are critical. Its well-defined structure ensures consistent performance in complex reaction pathways.
4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile structure
55699-10-0 structure
Product name:4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile
CAS No:55699-10-0
MF:C14H19NO
MW:217.306763887405
CID:372388
PubChem ID:108756

4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile,4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethyl-
    • 4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile
    • 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile
    • 4-tert-butyl-3-hydroxy-2,6-xylylacetonitrile
    • (4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile
    • NS00004750
    • EINECS 259-766-1
    • 55699-10-0
    • [4-(1,1-Dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]acetonitrile
    • Oxymetazoline Hydrochloride Imp. E (EP); Oxymetazoline Imp. E (EP); [4-(1,1-Dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]acetonitrile; Oxymetazoline Hydrochloride Impurity E; Oxymetazoline Impurity E
    • EC 259-766-1
    • SCHEMBL11460799
    • 2-(4-(tert-Butyl)-3-hydroxy-2,6-dimethylphenyl)acetonitrile
    • AKOS022506381
    • FT-0703430
    • 4-tert-butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile
    • 4-tert.-Butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile
    • DTXSID00971064
    • OUKJZHRCKQJXSU-UHFFFAOYSA-N
    • DB-072031
    • MDL: MFCD11707218
    • Inchi: InChI=1S/C14H19NO/c1-9-8-12(14(3,4)5)13(16)10(2)11(9)6-7-15/h8,16H,6H2,1-5H3
    • InChI Key: OUKJZHRCKQJXSU-UHFFFAOYSA-N
    • SMILES: CC1=C(CC#N)C(=C(C(=C1)C(C)(C)C)O)C

Computed Properties

  • Exact Mass: 217.14677
  • Monoisotopic Mass: 217.146664
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 44

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Melting Point: 125-129°C
  • Boiling Point: 341.3±37.0 °C at 760 mmHg
  • Flash Point: 160.2±26.5 °C
  • Refractive Index: 1.527
  • PSA: 44.02
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile Security Information

4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B692015-250mg
4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile
55699-10-0
250mg
$ 523.00 2023-09-08
TRC
B692015-1000mg
4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile
55699-10-0
1g
$ 1748.00 2023-04-18
Crysdot LLC
CD12061332-5g
2-(4-(tert-Butyl)-3-hydroxy-2,6-dimethylphenyl)acetonitrile
55699-10-0 97%
5g
$830 2024-07-24
SHENG KE LU SI SHENG WU JI SHU
sc-504440-100mg
4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile,
55699-10-0
100mg
¥2858.00 2023-09-05
TRC
B692015-100mg
4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile
55699-10-0
100mg
$ 230.00 2023-09-08
TRC
B692015-1g
4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile
55699-10-0
1g
$ 1777.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-504440-100 mg
4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile,
55699-10-0
100MG
¥2,858.00 2023-07-11
A2B Chem LLC
AG23925-100mg
2-(4-(tert-Butyl)-3-hydroxy-2,6-dimethylphenyl)acetonitrile
55699-10-0
100mg
$341.00 2024-04-19
Crysdot LLC
CD12061332-25g
2-(4-(tert-Butyl)-3-hydroxy-2,6-dimethylphenyl)acetonitrile
55699-10-0 97%
25g
$2784 2024-07-24
A2B Chem LLC
AG23925-250mg
2-(4-(tert-Butyl)-3-hydroxy-2,6-dimethylphenyl)acetonitrile
55699-10-0
250mg
$622.00 2024-04-19

Additional information on 4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile

Comprehensive Overview of 4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile (CAS No. 55699-10-0)

4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile (CAS No. 55699-10-0) is a specialized organic compound widely utilized in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. Its unique molecular structure, featuring a tert-butyl group and a hydroxy substituent, makes it a valuable intermediate in various industrial applications. Researchers and manufacturers often seek this compound for its role in developing high-performance additives, UV stabilizers, and bioactive molecules. The growing demand for sustainable chemistry and green synthesis has further highlighted its relevance in modern R&D.

The compound’s acetonitrile moiety contributes to its versatility in chemical reactions, particularly in nucleophilic substitutions and cyclization processes. Recent studies have explored its potential in photocatalysis and polymer stabilization, aligning with the global shift toward eco-friendly materials. Users frequently search for "4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile synthesis" or "CAS 55699-10-0 applications," reflecting its significance in both academic and industrial settings. Its stability under high temperatures also makes it a candidate for high-performance coatings.

In the context of drug discovery, 4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile serves as a precursor for biologically active derivatives. Its structural motifs are found in compounds with potential antioxidant and anti-inflammatory properties, addressing trending health and wellness inquiries. SEO-optimized queries like "55699-10-0 safety data" or "tert-butyl phenol derivatives uses" underscore its multidisciplinary appeal. Analytical techniques such as HPLC and NMR are commonly employed to characterize its purity, ensuring compliance with Good Manufacturing Practices (GMP).

The compound’s role in material science is equally noteworthy. Its incorporation into advanced polymers enhances durability and resistance to oxidative degradation, a critical factor for industries focusing on longevity and sustainability. Discussions around "55699-10-0 suppliers" and "bulk pricing for 4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile" dominate B2B platforms, reflecting its commercial viability. Regulatory compliance, including REACH and FDA guidelines, is frequently addressed in technical datasheets to meet global standards.

Emerging trends in nanotechnology have also spotlighted CAS 55699-10-0 as a potential building block for functionalized nanomaterials. Its compatibility with sol-gel processes and surface modifications opens avenues for innovations in sensors and catalysts. As industries prioritize energy efficiency, this compound’s utility in light-harvesting systems garners attention. FAQs like "How to store 4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile?" or "Is 55699-10-0 biodegradable?" reflect user concerns about handling and environmental impact.

In summary, 4-tert-Butyl-3-hydroxy-2,6-dimethylphenylacetonitrile (CAS No. 55699-10-0) bridges gaps between chemical innovation and practical applications. Its adaptability across pharmaceuticals, materials engineering, and sustainable technologies ensures its prominence in scientific literature and industrial workflows. By addressing user queries with precision and leveraging SEO-friendly terminology, this overview aims to enhance visibility while maintaining technical rigor.

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